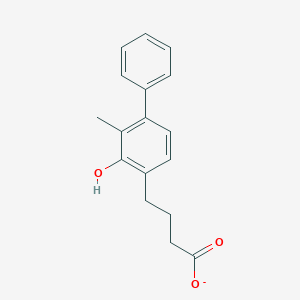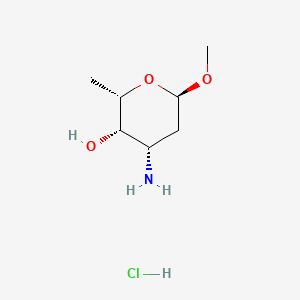
Methyl L-daunosamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl L-daunosamine hydrochloride is a biochemical compound with the molecular formula C₇H₁₆ClNO₃ and a molecular weight of 197.66 g/mol . It is a derivative of L-daunosamine, a sugar moiety commonly found in anthracycline antibiotics such as daunorubicin and doxorubicin . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl L-daunosamine hydrochloride involves the highly diastereoselective asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate . This is followed by osmium tetroxide-catalyzed dihydroxylation of the resulting adducts . The selectivity of the key dihydroxylation reaction can be significantly improved by employing the Sharpless asymmetric dihydroxylation protocol .
Industrial Production Methods
it is known that the compound is produced under cGMP conditions, ensuring high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl L-daunosamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: The amino group in the compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Osmium tetroxide is commonly used as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include methyl L-daunosaminide hydrochloride and methyl 3-epi-D-daunosaminide hydrochloride .
Applications De Recherche Scientifique
Methyl L-daunosamine hydrochloride is widely used in scientific research, particularly in the following fields:
Mécanisme D'action
The mechanism of action of Methyl L-daunosamine hydrochloride involves its incorporation into larger molecules, such as anthracycline antibiotics . These antibiotics exert their effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids and proteins . The daunosamine moiety is crucial for the binding affinity and specificity of these antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daunorubicin: An anthracycline antibiotic that also contains the daunosamine moiety.
Doxorubicin: Another anthracycline antibiotic with a similar structure.
Epirubicin: A derivative of doxorubicin with a different stereochemistry.
Uniqueness
Methyl L-daunosamine hydrochloride is unique due to its specific structure, which allows it to be used as a building block for the synthesis of various complex molecules . Its high diastereoselectivity and the ability to undergo multiple types of chemical reactions make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGBUAXDCLPMP-AOAPYHFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
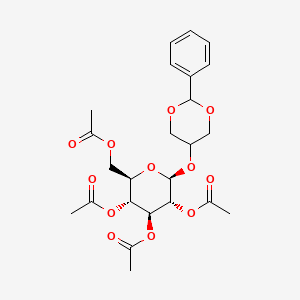
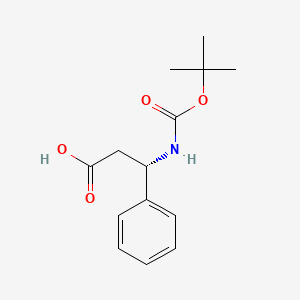

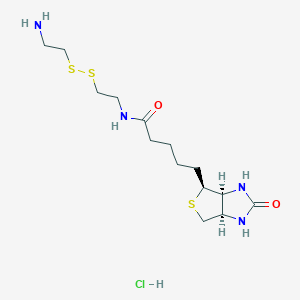
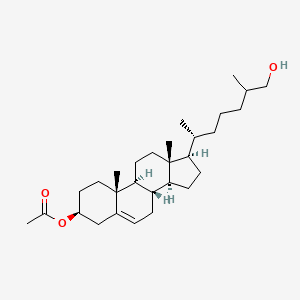
![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)
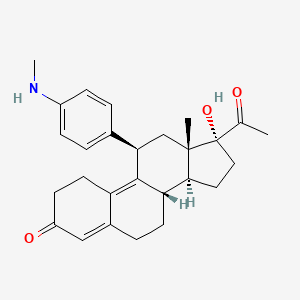
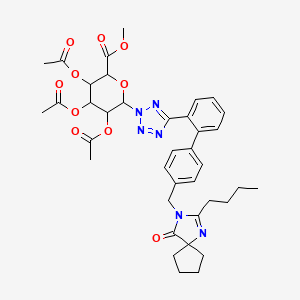

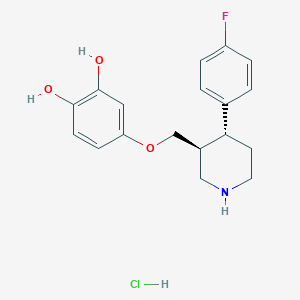
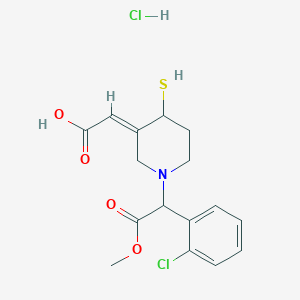
![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)

